molecular formula C16H24N4 B11756812 N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline

N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline

Cat. No.: B11756812
M. Wt: 272.39 g/mol
InChI Key: BFYQKNJKBBZOQX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline is a complex organic compound that features a pyrazole ring, an aniline moiety, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 1-propyl-1H-pyrazole with a suitable halomethyl aniline derivative under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are also critical in industrial settings to handle the chemicals and by-products safely.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-aminopyridine: Similar in structure but contains a pyridine ring instead of a pyrazole ring.

    N,N-dimethyl-4-aminobenzylamine: Similar but lacks the pyrazole moiety.

    1-Propyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but differs in the functional groups attached.

Uniqueness

N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline is unique due to its combination of a pyrazole ring, an aniline moiety, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

N,N-dimethyl-4-[[(1-propylpyrazol-3-yl)methylamino]methyl]aniline

InChI

InChI=1S/C16H24N4/c1-4-10-20-11-9-15(18-20)13-17-12-14-5-7-16(8-6-14)19(2)3/h5-9,11,17H,4,10,12-13H2,1-3H3

InChI Key

BFYQKNJKBBZOQX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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